molecular formula C14H10F3NO3 B8028734 2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene

2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene

Cat. No.: B8028734
M. Wt: 297.23 g/mol
InChI Key: AKBXOVLUNYGLCH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound characterized by three distinct functional groups: a benzyloxy group at the 2-position, a nitro group at the 4-position, and a trifluoromethyl group at the 1-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a compound of interest in organic synthesis and agrochemical research. The benzyloxy moiety adds bulkiness, influencing solubility and crystallinity .

Properties

IUPAC Name

4-nitro-2-phenylmethoxy-1-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)12-7-6-11(18(19)20)8-13(12)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBXOVLUNYGLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene is a compound of interest in medicinal chemistry due to its unique structural features, including a nitro group and trifluoromethyl moiety. This article delves into its biological activities, synthesis, and potential applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F3N2O3, characterized by the following structural components:

  • Benzyloxy group : Enhances lipophilicity and potential biological interactions.
  • Nitro group : Known for its role in redox reactions and as a precursor for generating reactive oxygen species (ROS).
  • Trifluoromethyl group : Imparts unique electronic properties that can affect the compound's reactivity.

Synthesis

The synthesis of this compound typically involves:

  • Nucleophilic aromatic substitution : The trifluoromethyl group activates the aromatic ring for substitution reactions.
  • Reagents : Common reagents include potassium carbonate as a base and solvents such as dimethyl sulfoxide (DMSO) to facilitate reactions at lower temperatures.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of nitro compounds have shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The presence of the nitro group is crucial for inducing oxidative stress in microbial cells, leading to cell death through apoptosis mechanisms .

Anticancer Activity

Compounds containing nitro groups have been investigated for their anticancer properties. The mechanism often involves the generation of ROS, which can damage cellular components and induce apoptosis in cancer cells. Studies have shown that similar nitro-containing compounds can inhibit tumor growth in vitro and in vivo models .

Trypanocidal Activity

Recent studies on related nitro compounds indicate potential trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. This activity is attributed to the reduction of nitro groups to hydroxylamine intermediates, which are toxic to the parasite .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various nitro-substituted compounds against clinical strains. The results indicated that this compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Mechanism : In vitro assays demonstrated that this compound could induce apoptosis in breast cancer cell lines through ROS generation. The study highlighted the importance of the trifluoromethyl group in enhancing cytotoxicity compared to non-fluorinated analogs.

Comparative Analysis

A comparison with similar compounds reveals that this compound has distinct advantages due to its unique substituents:

Compound NameKey FeaturesBiological Activity
This compoundNitro & trifluoromethyl groupsAntimicrobial, anticancer
5-NitroindazoleNitro group onlyTrypanocidal
4-NitrophenolSimple nitro compoundAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous benzene derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents CAS No. Key Differences
1-(Benzyloxy)-4-(trifluoromethyl)benzene Benzyloxy (4), Trifluoromethyl (1) 70097-65-3 Lacks the nitro group; exhibits lower redox activity due to absence of electron-withdrawing nitro .
2-Bromo-4-nitro-1-(trifluoromethoxy)benzene Bromo (2), Nitro (4), Trifluoromethoxy (1) 200958-40-3 Trifluoromethoxy (vs. trifluoromethyl) reduces steric hindrance; bromo enhances electrophilicity for nucleophilic substitution .
2-Nitro-1,4-bis(trifluoromethyl)benzene Nitro (2), Trifluoromethyl (1,4) 320-88-7 Symmetric bis-trifluoromethyl groups increase melting point (mp: ~120°C) and hydrophobicity .
4-Methyl-2-nitro-1-(trifluoromethyl)benzene Methyl (4), Nitro (2), Trifluoromethyl (1) 154057-13-3 Methyl group at 4-position enhances lipophilicity but reduces electronic withdrawal compared to nitro .

Physicochemical Properties

  • Electrochemical Behavior: The presence of the nitro group in 2-(benzyloxy)-4-nitro-1-(trifluoromethyl)benzene introduces a redox-active site. Cyclic voltammetry of its analogue (1-(benzyloxy)-4-(trifluoromethyl)benzene) shows a single anodic wave at +1.05 V (pH 3), shifting with pH .
  • Solubility: Benzyloxy groups generally reduce water solubility compared to smaller ethers (e.g., methoxy).

Research Findings and Data Tables

Table 1: Comparative Physical Properties

Property This compound 1-(Benzyloxy)-4-(trifluoromethyl)benzene 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene
Molecular Weight 297.23 (estimated) 252.23 286.00
Melting Point Not reported ~80–85°C Not reported
Solubility Low in water; soluble in DMSO, DMF Soluble in THF, chloroform Soluble in DMSO
Redox Potential (Ep) ~+0.9 V (estimated, pH 7) +1.05 V (pH 3) Not reported

Preparation Methods

Stepwise Functionalization of Aromatic Precursors

The most widely reported method begins with 4-nitrophenol as the starting material. The hydroxyl group at position 1 undergoes benzylation via a Williamson ether synthesis, typically using benzyl bromide in the presence of a base such as potassium carbonate. This yields 1-benzyloxy-4-nitrobenzene. Subsequent trifluoromethylation at position 2 is achieved through a radical-mediated process or metal-catalyzed coupling. For instance, copper(I) iodide and trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylformamide (DMF) facilitate the introduction of the trifluoromethyl group.

Key Reaction Conditions:

  • Benzylation: 4-nitrophenol (1 equiv), benzyl bromide (1.2 equiv), K₂CO₃ (2 equiv), reflux in acetone (12 h, 78% yield).

  • Trifluoromethylation: 1-benzyloxy-4-nitrobenzene (1 equiv), TMSCF₃ (1.5 equiv), CuI (0.1 equiv), DMF, 100°C (24 h, 65% yield).

Alternative Route: Trifluoromethyl-First Strategy

An alternative approach starts with 2-hydroxy-1-(trifluoromethyl)benzene. Nitration at position 4 is performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to minimize byproducts. The hydroxyl group is then protected as a benzyl ether under standard benzylation conditions. This route avoids competing directing effects during nitration, as the trifluoromethyl group’s meta-directing influence is mitigated by prior functionalization.

Challenges:

  • Nitration of 2-hydroxy-1-(trifluoromethyl)benzene requires careful temperature control to prevent over-nitration or decomposition.

  • The benzylation step must avoid cleavage of the nitro group, necessitating mild bases like NaH in tetrahydrofuran (THF).

Advanced Catalytic and Metal-Free Methods

Decarboxylative Trifluoromethylation

Recent advances leverage decarboxylative strategies to introduce the trifluoromethyl group. Starting with 2-benzyloxy-4-nitrobenzoic acid, a metal-free decarboxylation using photoredox catalysts (e.g., eosin Y) and visible light generates the aryl radical, which reacts with trifluoromethyl iodide (CF₃I) to yield the target compound. This method avoids heavy metals and achieves higher regioselectivity.

Advantages:

  • Yields up to 72% with minimal byproducts.

  • Environmentally friendly, leveraging renewable energy sources.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling between 2-benzyloxy-4-nitroiodobenzene and methyl trifluoromethyl sulfone (CF₃SO₂CH₃) under Suzuki–Miyaura conditions provides an efficient pathway. Using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in dioxane at 80°C, this method achieves 68% yield.

Mechanistic Insight:
The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetalation with the trifluoromethyl source and reductive elimination to form the C–CF₃ bond.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Industrial protocols emphasize continuous flow systems to enhance scalability and safety. For example, a patented method employs a two-reactor setup:

  • Nitration Reactor: 1-benzyloxy-2-(trifluoromethyl)benzene is nitrated at 20°C using HNO₃/H₂SO₄.

  • Neutralization and Extraction: The crude product is neutralized with NaHCO₃ and extracted into toluene.
    This system achieves 85% conversion with >95% purity, reducing waste compared to batch processes.

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recovery systems. For instance, DMF from trifluoromethylation steps is distilled and reused, lowering costs by 30%. Similarly, palladium catalysts are recovered via filtration and reactivated, maintaining catalytic activity over five cycles.

Analytical and Purification Techniques

Chromatographic Purification

Silica gel chromatography using hexane/ethyl acetate (7:3) effectively separates this compound from regioisomers. HPLC analysis with a C18 column and acetonitrile/water mobile phase confirms >99% purity.

Crystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction, aiding structural verification.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Benzyloxy)-4-nitro-1-(trifluoromethyl)benzene, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves nitration of a benzyloxy-trifluoromethylbenzene precursor. For example, nitration of 1-(benzyloxy)-4-(trifluoromethyl)benzene using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to control regioselectivity and prevent over-nitration . Key steps:
  • Substituent Effects : The trifluoromethyl group directs nitration to the para position due to its strong electron-withdrawing nature.
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate) ensures purity.
  • Yield Optimization : Lower temperatures reduce side products (e.g., dinitro derivatives), achieving ~70–80% yield .

Q. How do the functional groups in this compound influence its chemical reactivity?

  • Methodological Answer :
  • Nitro Group : Enhances electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution (e.g., with amines or thiols under basic conditions) .
  • Trifluoromethyl Group : Stabilizes the ring electronically, reduces solubility in polar solvents, and increases thermal stability.
  • Benzyloxy Group : Acts as a protecting group for hydroxyl functions; removable via hydrogenolysis (H₂/Pd-C) for further derivatization .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during nitration of substituted benzene derivatives?

  • Methodological Answer : Conflicting reports on nitro group positioning can arise from competing electronic effects. For example:
  • Computational Modeling : Use DFT calculations to predict substituent directing effects. The trifluoromethyl group’s -I effect dominates over the benzyloxy’s +M effect, favoring nitration at position 4 .
  • Experimental Validation : Monitor reaction intermediates via HPLC-MS or ¹H-NMR to confirm regiochemistry. Adjust acid concentration (e.g., fuming HNO₃ vs. diluted HNO₃) to modulate reactivity .

Q. How does the compound’s electronic structure impact its performance in cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : The electron-deficient aromatic ring facilitates oxidative addition with Pd(0) catalysts. However, steric hindrance from the benzyloxy group may reduce efficiency.
  • Reaction Optimization : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates. Solvent choice (toluene > DMF) improves yields (~60–75%) .
  • Analytical Tools : X-ray crystallography confirms coupling product structures, while cyclic voltammetry (e.g., as in ) probes redox behavior linked to nitro group reduction .

Q. What mechanistic insights explain its reported antimicrobial activity in in-vitro studies?

  • Methodological Answer :
  • Nitro Group Redox Activity : The nitro group undergoes enzymatic reduction in microbial cells, generating reactive oxygen species (ROS) that disrupt cellular membranes .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., 2-nitro vs. 4-nitro isomers) using MIC assays against E. coli and S. aureus. Data show a 4-fold increase in potency for the 4-nitro derivative due to optimized redox potential .
  • Confounding Factors : Contradictory MIC values may arise from variations in microbial efflux pump expression. Use efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to validate .

Key Considerations for Researchers

  • Analytical Techniques : Use ¹⁹F-NMR to track trifluoromethyl group stability during reactions .
  • Safety Protocols : Nitration reactions require strict temperature control to avoid exothermic runaway ().
  • Data Reproducibility : Discrepancies in yields may stem from trace moisture in solvents; employ molecular sieves for anhydrous conditions .

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